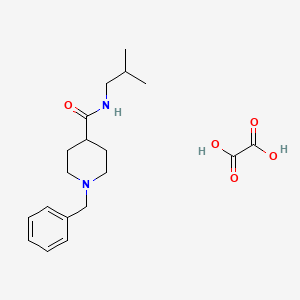![molecular formula C21H32N2O7 B3949981 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949981.png)
1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid
Descripción general
Descripción
1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxy group, and a hydroxyphenyl moiety. The presence of oxalic acid as a counterion further adds to its chemical complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Ethoxy Group: This step usually involves an etherification reaction using ethyl alcohol and a suitable catalyst.
Attachment of the Hydroxyphenyl Moiety: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the Carboxamide Group: This step involves the reaction of the amine group with a carboxylic acid derivative.
Addition of Oxalic Acid: The final step involves the formation of a salt with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction Modulation: Modulation of intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3-methoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide
- 1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-ethylpropyl)piperidine-4-carboxamide
Uniqueness
1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
1-[(3-ethoxy-2-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3.C2H2O4/c1-4-24-17-7-5-6-16(18(17)22)13-21-10-8-15(9-11-21)19(23)20-12-14(2)3;3-1(4)2(5)6/h5-7,14-15,22H,4,8-13H2,1-3H3,(H,20,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFJZZFMJZCXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC(CC2)C(=O)NCC(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)ethyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949901.png)
![1-[(2-ethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949906.png)
![1-[(4-ethylphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3949919.png)
![1-[(3-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3949926.png)
![1-[(4-chlorophenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B3949933.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B3949939.png)


![1-[(4-methylphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949957.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949964.png)
![1-[(4-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949965.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949971.png)
![1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid](/img/structure/B3949994.png)
